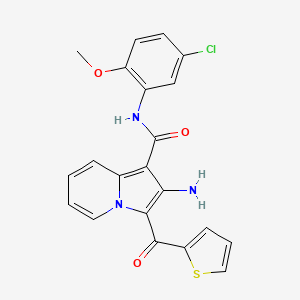
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18ClN3O4S
- Molecular Weight : 443.9 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
Indolizine derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has demonstrated promising results in various biological assays.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indolizine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
- Case Study : A related indole derivative exhibited an IC50 value of 12.0 nM against A549 (lung cancer) cells and 10 nM against K562 (leukemia) cells, indicating strong anticancer potential . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, primarily through the modulation of EGFR and p53-MDM2 pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- EGFR Inhibition : Similar compounds have shown effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers' growth and metastasis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, a desirable effect for anticancer agents.
- Cell Cycle Arrest : By blocking the cell cycle at critical checkpoints, these compounds prevent the proliferation of cancer cells.
Research Findings
Several studies have been conducted to evaluate the biological activity of indolizine derivatives:
Eigenschaften
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-15-8-7-12(22)11-13(15)24-21(27)17-14-5-2-3-9-25(14)19(18(17)23)20(26)16-6-4-10-29-16/h2-11H,23H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDMHYAOAUOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














